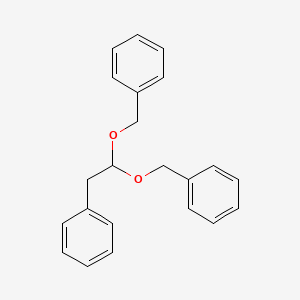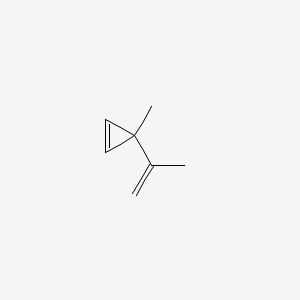
Cyclopropene, 3-methyl-3-isopropenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropene, 3-methyl-3-isopropenyl- is an organic compound with the molecular formula C₇H₁₀. It is a member of the cyclopropene family, which is characterized by a three-membered carbon ring with one double bond. This compound is notable for its strained ring structure, which imparts unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropene, 3-methyl-3-isopropenyl- can be synthesized through various methods. One common approach involves the reaction of alkenes with carbenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide . The reaction of these carbenes with alkenes results in the formation of cyclopropene derivatives.
Industrial Production Methods
Industrial production of cyclopropene compounds often involves the thermal decomposition of suitable precursors. For example, the thermal decomposition of trimethylcyclopropylammonium hydroxide over platinized clay at approximately 300°C can yield cyclopropene .
Chemical Reactions Analysis
Types of Reactions
Cyclopropene, 3-methyl-3-isopropenyl- undergoes a variety of chemical reactions due to its strained ring structure. These include:
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: It can undergo addition polymerization in the presence of catalysts like palladium complexes.
Diels-Alder Reactions: Cyclopropene can react with dienes to form cycloaddition products.
Common Reagents and Conditions
Common reagents used in reactions with cyclopropene, 3-methyl-3-isopropenyl- include halogens, hydrogen halides, and metal catalysts. Reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with halogens can yield dihalogenated cyclopropanes, while polymerization can produce high-molecular-mass polymers with unique properties .
Scientific Research Applications
Cyclopropene, 3-methyl-3-isopropenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropene, 3-methyl-3-isopropenyl- involves its ability to participate in various chemical reactions due to its strained ring structure. The compound can act as a reactive intermediate in free-radical chain reactions and cycloaddition reactions . Its molecular targets and pathways include interactions with metal catalysts and enzymes that facilitate its transformation into more stable products .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A three-membered ring compound with no double bonds, less reactive than cyclopropene.
Methylenecyclopropene: A derivative with two interacting double bonds, exhibiting unique electronic properties.
Cyclopentene: A five-membered ring compound with one double bond, more stable than cyclopropene.
Uniqueness
Cyclopropene, 3-methyl-3-isopropenyl- is unique due to its combination of a strained three-membered ring and the presence of both methyl and isopropenyl substituents. This structure imparts high reactivity and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
71153-31-6 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
3-methyl-3-prop-1-en-2-ylcyclopropene |
InChI |
InChI=1S/C7H10/c1-6(2)7(3)4-5-7/h4-5H,1H2,2-3H3 |
InChI Key |
DCOSXZGSNSMGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
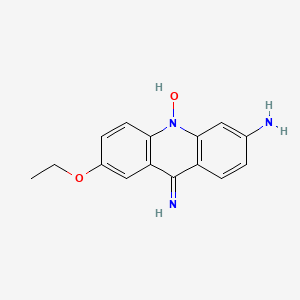
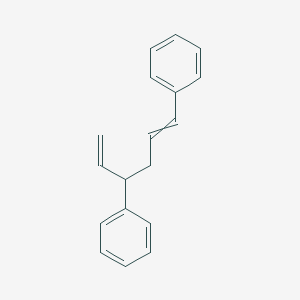
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
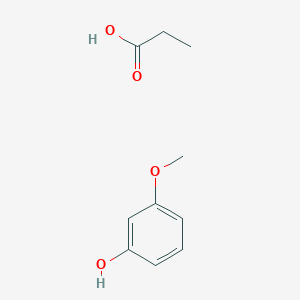
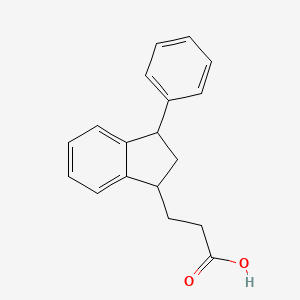
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
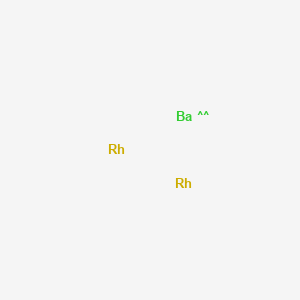
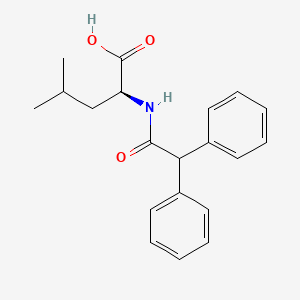
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
